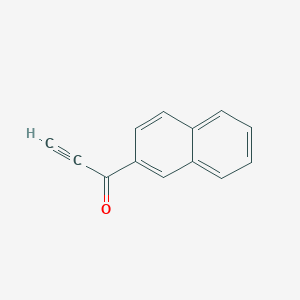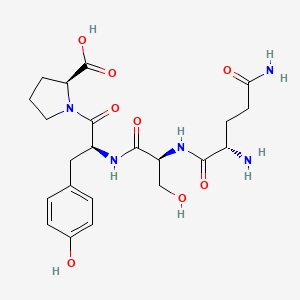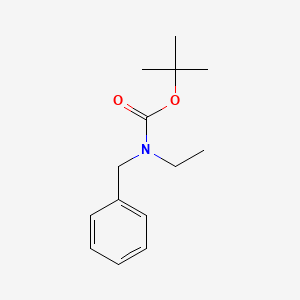
Carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is an ester of carbamic acid, where the ethyl group is bonded to the nitrogen atom, and the phenylmethyl group is bonded to the carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of ethyl carbamate with phenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, N- 2- (1-piperazinyl)ethyl -, 1,1-dimethylethyl ester
- Carbamic acid, N- [2- [ (2-methyl-1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, ethyl(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of ethyl and phenylmethyl groups makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
218900-28-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl N-benzyl-N-ethylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-5-15(13(16)17-14(2,3)4)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
InChI Key |
VVBCCCVYKSSIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


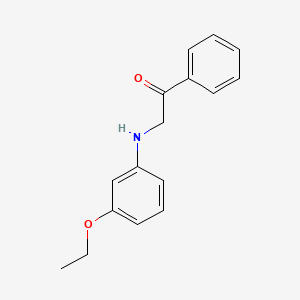
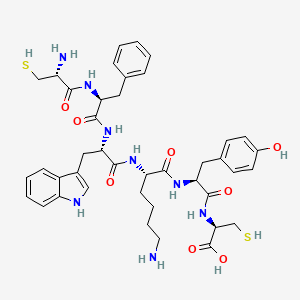
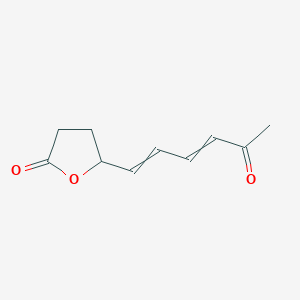
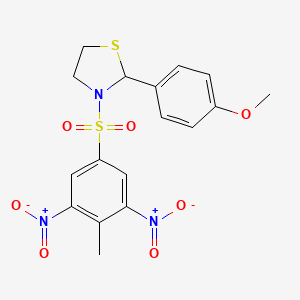

![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
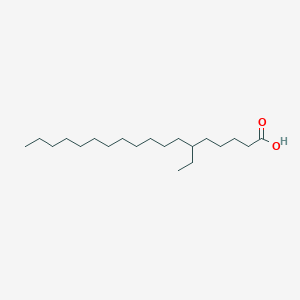
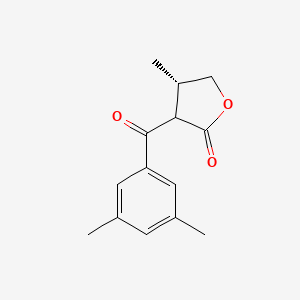
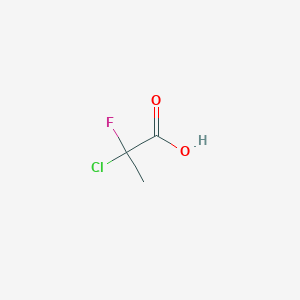
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
